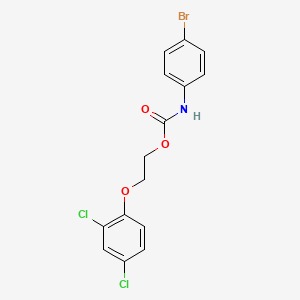
2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate is a chemical compound with the molecular formula C15H12BrCl2NO3 and a molecular weight of 405.078 g/mol . This compound is known for its unique structure, which includes a dichlorophenoxy group and a bromophenyl carbamate group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate involves several steps. One common synthetic route includes the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 4-bromophenyl isocyanate to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbamate group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate can be compared with other similar compounds, such as:
2-(2,4-dichlorophenoxy)ethyl N-(o-tolyl)carbamate: This compound has a similar structure but with a tolyl group instead of a bromophenyl group.
Ethyl N-(4-bromophenyl)carbamate: This compound lacks the dichlorophenoxy group and has an ethyl group instead.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12BrCl2NO3 |
|---|---|
Molecular Weight |
405.1 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C15H12BrCl2NO3/c16-10-1-4-12(5-2-10)19-15(20)22-8-7-21-14-6-3-11(17)9-13(14)18/h1-6,9H,7-8H2,(H,19,20) |
InChI Key |
PTJDPDXOINDTAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCOC2=C(C=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















